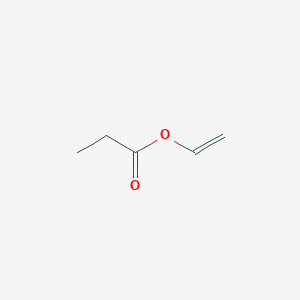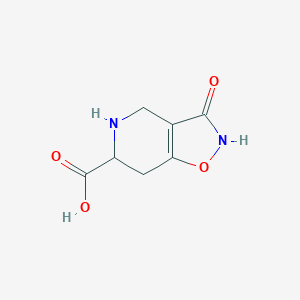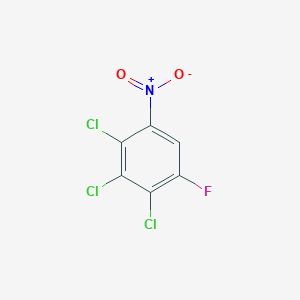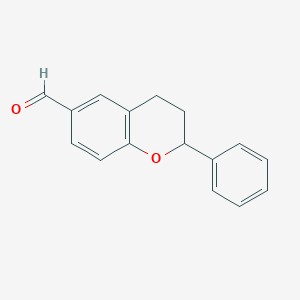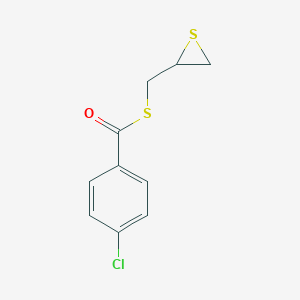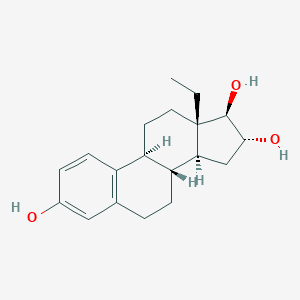![molecular formula C7H17NS2Si B024888 [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester CAS No. 106762-07-6](/img/structure/B24888.png)
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester, also known as TSCD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TSCD is a sulfur-containing compound that is used as a reagent in organic chemistry. It is a colorless liquid with a molecular weight of 223.5 g/mol.
Wirkmechanismus
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester acts as a sulfur donor in chemical reactions. It reacts with various organic compounds to form sulfur-containing products. [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester is also known to act as a reducing agent in some reactions. The mechanism of action of [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester is complex and varies depending on the reaction conditions and the nature of the substrate.
Biochemische Und Physiologische Effekte
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester has not been extensively studied for its biochemical and physiological effects. However, it is known that [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester can react with biomolecules such as proteins and nucleic acids, leading to the formation of sulfur-containing adducts. [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester has several advantages as a reagent in laboratory experiments. It is easy to handle, stable, and has a long shelf life. [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester is also relatively inexpensive and readily available. However, [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester has some limitations, including its toxicity and the need for careful handling. [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester can also react with air and water, which may affect its reactivity and purity.
Zukünftige Richtungen
There are several future directions for the research on [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester. One potential area of research is the development of new synthetic methods for [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester that are more efficient and environmentally friendly. Another area of research is the investigation of the biochemical and physiological effects of [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester, which may have potential applications in medicine and biotechnology. Additionally, the development of new applications for [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester in fields such as materials science and nanotechnology is an area of interest for future research.
Synthesemethoden
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester can be synthesized by reacting carbon disulfide with trimethylsilylmethylmagnesium chloride in the presence of a catalyst. The reaction yields [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester as a product, which can be purified by distillation. This synthesis method is efficient and has been widely used in research laboratories for the production of [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester.
Wissenschaftliche Forschungsanwendungen
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester has been used in various scientific research applications, including its use as a reagent in organic chemistry, as a cross-linking agent in polymer chemistry, and as a stabilizer in the synthesis of nanoparticles. [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester has also been used in the synthesis of organosulfur compounds and as a precursor for the preparation of sulfur-containing polymers.
Eigenschaften
CAS-Nummer |
106762-07-6 |
|---|---|
Produktname |
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester |
Molekularformel |
C7H17NS2Si |
Molekulargewicht |
207.4 g/mol |
IUPAC-Name |
1,1-bis(methylsulfanyl)-N-(trimethylsilylmethyl)methanimine |
InChI |
InChI=1S/C7H17NS2Si/c1-9-7(10-2)8-6-11(3,4)5/h6H2,1-5H3 |
InChI-Schlüssel |
UDLCMVXUWLNAJC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CN=C(SC)SC |
Kanonische SMILES |
C[Si](C)(C)CN=C(SC)SC |
Synonyme |
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



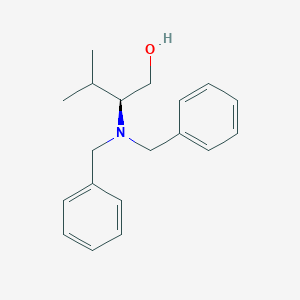
![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)

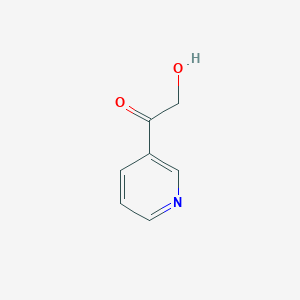
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
